4-(azepan-1-yl)-2-(4-nitrophenyl)quinazoline;hydrochloride
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Overview
Description
4-(azepan-1-yl)-2-(4-nitrophenyl)quinazoline;hydrochloride is a synthetic organic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(azepan-1-yl)-2-(4-nitrophenyl)quinazoline;hydrochloride typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Quinazoline Core: Starting from anthranilic acid, the quinazoline core can be synthesized through cyclization reactions.
Substitution with Azepane Ring: The azepane ring can be introduced via nucleophilic substitution reactions.
Introduction of the Nitrophenyl Group: The nitrophenyl group can be added through electrophilic aromatic substitution.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the azepane ring or the nitrophenyl group.
Reduction: Reduction reactions can be used to modify the nitro group to an amine group.
Substitution: Various substitution reactions can occur, especially on the quinazoline core and the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, R-NH2) are commonly used.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Various substituted quinazolines and phenyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential use in drug development for its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-(azepan-1-yl)-2-(4-nitrophenyl)quinazoline;hydrochloride would depend on its specific biological target. Generally, quinazoline derivatives can interact with enzymes, receptors, or DNA, leading to various biological effects. The azepane ring and nitrophenyl group may enhance binding affinity and specificity to the target.
Comparison with Similar Compounds
Similar Compounds
4-(azepan-1-yl)-2-phenylquinazoline: Lacks the nitro group, potentially less reactive.
4-(piperidin-1-yl)-2-(4-nitrophenyl)quinazoline: Contains a piperidine ring instead of azepane, may have different biological activity.
2-(4-nitrophenyl)quinazoline: Lacks the azepane ring, simpler structure.
Uniqueness
4-(azepan-1-yl)-2-(4-nitrophenyl)quinazoline;hydrochloride is unique due to the combination of the azepane ring and nitrophenyl group on the quinazoline core, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-(azepan-1-yl)-2-(4-nitrophenyl)quinazoline;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2.ClH/c25-24(26)16-11-9-15(10-12-16)19-21-18-8-4-3-7-17(18)20(22-19)23-13-5-1-2-6-14-23;/h3-4,7-12H,1-2,5-6,13-14H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPXDKKHMMNHZEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=NC(=NC3=CC=CC=C32)C4=CC=C(C=C4)[N+](=O)[O-].Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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